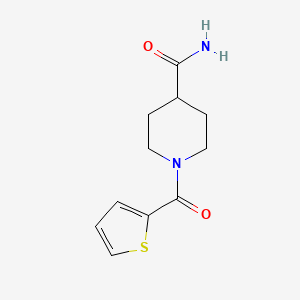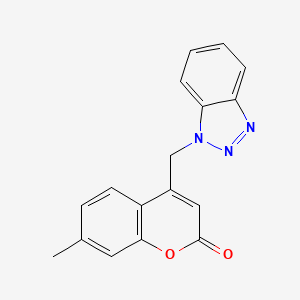
4-(Benzotriazol-1-ylmethyl)-7-methylchromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzotriazol-1-ylmethyl)-7-methylchromen-2-one is a heterocyclic compound that combines the structural features of benzotriazole and chromenone. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. The presence of both benzotriazole and chromenone moieties endows the compound with unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzotriazol-1-ylmethyl)-7-methylchromen-2-one typically involves the reaction of 7-methylchromen-2-one with benzotriazole in the presence of a suitable base. One common method involves the use of sodium hydride (NaH) as a base in an aprotic solvent such as dimethylformamide (DMF). The reaction proceeds through the nucleophilic substitution of the chromenone moiety by the benzotriazole group, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, solvent, and concentration can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-(Benzotriazol-1-ylmethyl)-7-methylchromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenone moiety to dihydrochromenone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrochromenone derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Aplicaciones Científicas De Investigación
4-(Benzotriazol-1-ylmethyl)-7-methylchromen-2-one has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antiviral, and anticancer properties.
Material Science: It is used in the synthesis of advanced materials, including polymers and coatings, due to its stability and unique electronic properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds and natural product analogs.
Mecanismo De Acción
The mechanism of action of 4-(Benzotriazol-1-ylmethyl)-7-methylchromen-2-one involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with enzymes and receptors through hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The chromenone moiety can also participate in similar interactions, further enhancing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
4-(Benzotriazol-1-ylmethyl)-7-methylcoumarin: Similar structure but with a coumarin moiety instead of chromenone.
4-(Benzotriazol-1-ylmethyl)-7-methylquinolin-2-one: Contains a quinolinone moiety instead of chromenone.
Uniqueness
4-(Benzotriazol-1-ylmethyl)-7-methylchromen-2-one is unique due to the combination of benzotriazole and chromenone moieties, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
4-(benzotriazol-1-ylmethyl)-7-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c1-11-6-7-13-12(9-17(21)22-16(13)8-11)10-20-15-5-3-2-4-14(15)18-19-20/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEXBRJTIXUZOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3C4=CC=CC=C4N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(4-Bromobenzoyl)amino]-3-(2-methylcyclohexyl)thiourea](/img/structure/B7600015.png)
![N-[(4-fluorophenyl)methyl]-6-oxo-1H-pyridine-2-carboxamide](/img/structure/B7600017.png)
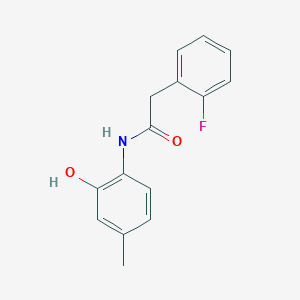
![Ethyl 2-[(4-cyanobenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B7600027.png)
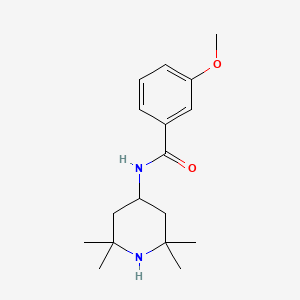
![N-[5-[1-(4-chlorophenyl)-1-oxopropan-2-yl]sulfanyl-1,3,4-thiadiazol-2-yl]-N-cyclopropylacetamide](/img/structure/B7600043.png)
![5-[1-(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)ethylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7600053.png)
![N-[3-(acetylamino)phenyl]-2-(6-chloro-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B7600058.png)
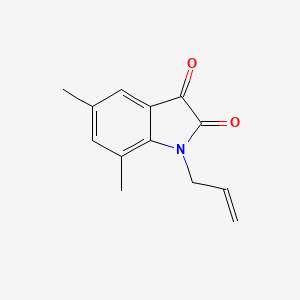
![[2-[[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] furan-2-carboxylate](/img/structure/B7600064.png)
![N-[1-(4-acetamidoanilino)-1-oxopropan-2-yl]-4-tert-butylbenzamide](/img/structure/B7600072.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylate](/img/structure/B7600086.png)

